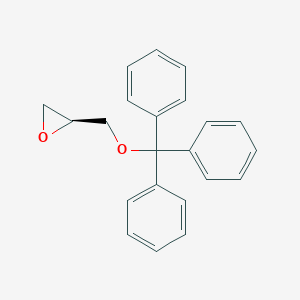

(S)-(-)-Trityl glycidyl ether

Descripción general

Descripción

(S)-(-)-Trityl glycidyl ether is a chemical compound with the molecular formula C22H20O2 and a molecular weight of 316.39 g/mol . It is a white to light yellow crystalline powder that is often used in organic synthesis. The compound is known for its optical activity, with a specific rotation of [α]20/D 10.5° (c = 1 in chloroform) . It is commonly used as a starting material in the synthesis of various organic compounds, including prostaglandin receptor antagonists and other biologically active molecules .

Métodos De Preparación

(S)-(-)-Trityl glycidyl ether can be synthesized through several synthetic routes. One common method involves the reaction of trityl chloride with glycidol in the presence of a base such as sodium hydroxide . The reaction typically takes place in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity .

Análisis De Reacciones Químicas

(S)-(-)-Trityl glycidyl ether undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the glycidyl ether moiety, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts and bases such as sodium hydroxide and potassium carbonate . Major products formed from these reactions include trityl glycidyl ether oxide, trityl glycidyl alcohol, and various substituted trityl glycidyl ethers .

Aplicaciones Científicas De Investigación

Polymer Chemistry Applications

Anionic Ring-Opening Polymerization (AROP)

TGE serves as a valuable monomer in the anionic ring-opening polymerization process to synthesize polyethers. Recent studies have demonstrated its effectiveness in solid-state polymerization, yielding polymers with controlled molecular weights and narrow dispersity. The polymerization of TGE has shown promising results compared to other epoxide monomers, indicating a significant acceleration in reaction rates due to the unique properties of TGE .

Key Findings:

- Molecular Weight Control : The resulting polyethers from TGE exhibited controlled molecular weights, with values lower than theoretical expectations due to the high hydrophobicity of the monomer.

- Polymer Characteristics : The synthesized polymers displayed distinct thermal properties, with varying glass transition temperatures () influenced by the stereoregularity of TGE .

| Polymer Type | (g/mol) | (°C) | Dispersity |

|---|---|---|---|

| PTGE | 3,720 | 56.8 | 1.12 |

| (S)-PTGE | 5,950 | 82.0 | 1.21 |

Medicinal Chemistry Applications

Synthesis of Antiviral Compounds

TGE has been employed in synthesizing various antiviral agents. For instance, it has been utilized to create derivatives of nucleosides that exhibit potent antiviral activity against viruses such as hepatitis C virus (HCV). The synthesis typically involves coupling TGE with other bioactive molecules using different bases and solvents .

Case Studies:

- 9-(S)-[3-Hydroxy-2-(Phosphonomethoxy) Propyl]Adenine : This compound was synthesized using TGE and demonstrated significant antiviral activity with effective concentrations (EC50) comparable to existing antiviral drugs .

- Guanine Derivatives : Various derivatives synthesized from TGE have shown promising results in biological assays, indicating their potential as therapeutic agents against viral infections .

| Compound Name | Yield (%) | EC50 (μM) |

|---|---|---|

| 9-(S)-[3-Hydroxy-2-(Phosphonomethoxy) Propyl]Adenine | 57 | 1.8 |

| Octadecyloxyethyl 9-(S)-[3-trityloxy-2-(phosphonomethoxy)propyl] guanine | 23 | - |

Mecanismo De Acción

The mechanism of action of (S)-(-)-Trityl glycidyl ether involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of biologically active products . The glycidyl ether moiety can undergo nucleophilic attack, resulting in the formation of covalent bonds with target molecules . This mechanism is crucial in the synthesis of prostaglandin receptor antagonists and other bioactive compounds .

Comparación Con Compuestos Similares

(S)-(-)-Trityl glycidyl ether can be compared with other similar compounds, such as:

(S)-(+)-Glycidyl benzyl ether: This compound has a similar glycidyl ether moiety but with a benzyl group instead of a trityl group.

(S)-(+)-Glycidyl methyl ether: This compound features a methyl group in place of the trityl group.

®-(+)-Glycidyl butyrate: This compound has a butyrate group instead of a trityl group.

The uniqueness of this compound lies in its trityl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions .

Actividad Biológica

(S)-(-)-Trityl glycidyl ether, also known as (S)-glycidyl trityl ether, is a compound with significant potential in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and applications, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C22H20O2

- Molecular Weight : 316.39 g/mol

- CAS Number : 129940-50-7

- Melting Point : 99-102 °C

- Optical Activity : [α]20/D −10.5° (c = 1 in chloroform)

These properties indicate that this compound is a solid compound with notable optical activity, which is essential for its interactions in biological systems.

Antiviral Properties

Research has demonstrated that this compound can serve as a precursor for various antiviral compounds. For instance, its derivatives have been evaluated for their effectiveness against human immunodeficiency virus type 1 (HIV-1). In a study, the synthesis of octadecyloxyethyl esters from this compound resulted in increased antiviral activity compared to the parent compounds .

Synthesis of Bioactive Compounds

This compound has been utilized in the synthesis of several bioactive molecules:

- 9-(S)-(3-Trityloxy-2-hydroxypropyl)-6-O-benzylguanine : Synthesized with a yield of 57%, this compound exhibits promising biological activity .

- 9-(S)-(3-Trityloxy-2-hydroxypropyl)-2-amino-6-cyclopropylaminopurine : Another derivative synthesized using this compound, showing significant yields and potential therapeutic applications .

Prostaglandin D2 Receptor Antagonists

This compound has been identified as a useful building block for developing potent prostaglandin D2 receptor antagonists. These compounds have implications in treating conditions related to inflammation and pain management .

Case Study 1: Antiviral Evaluation

In a study focusing on the antiviral properties of this compound derivatives, researchers synthesized multiple compounds that showed enhanced activity against HIV-1. The modifications made to the trityl group were crucial in improving both the potency and bioavailability of these antiviral agents .

Case Study 2: Synthesis of Therapeutic Agents

Another research effort highlighted the synthesis of various nucleoside analogs from this compound. These analogs demonstrated promising activity against viral infections, showcasing the versatility of this compound in medicinal chemistry applications .

Applications

The applications of this compound extend beyond antiviral agents:

- Medicinal Chemistry : As a precursor for synthesizing various biologically active compounds.

- Material Science : Its derivatives are being explored for use in creating responsive materials due to their unique chemical properties.

Propiedades

IUPAC Name |

(2S)-2-(trityloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSXUCMYFWZRAF-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428235 | |

| Record name | (S)-(-)-Trityl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129940-50-7 | |

| Record name | (2S)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129940-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-Trityl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is (S)-(-)-Trityl glycidyl ether used in the synthesis of pyrimidine acyclic nucleotide analogues?

A1: this compound serves as a chiral building block in the multi-step synthesis of specific enantiomers of these analogues. [, ] Its epoxide ring can be opened regioselectively, allowing for the introduction of the desired side chain with defined stereochemistry. This is crucial as the biological activity of these analogues can be significantly influenced by their chirality.

Q2: Can you explain the role of this compound in the synthesis process outlined in the research?

A2: In the provided research, this compound reacts with either cytosine [] or various 5-substituted cytosine derivatives []. This reaction leads to the formation of an intermediate where the pyrimidine base is linked to the this compound moiety through a newly formed chiral center. This intermediate then undergoes further modifications, including the introduction of a phosphonate group, to ultimately yield the desired pyrimidine acyclic nucleotide analogues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.